1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c22-14-11-20(7-8-21(14)16-18-5-9-25-16)15(23)12-1-3-13(4-2-12)24-17-19-6-10-26-17/h1-6,9-10H,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSDIJPCDIRQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with thiazole and benzoyl groups. The thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of both thiazole rings enhances the compound's potential for various pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives of piperazine with thiazole substitutions can inhibit the growth of various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The IC50 values for these compounds often compare favorably against standard chemotherapeutics like 5-fluorouracil .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various thiazole-piperazine derivatives on human tumor cell lines. The results indicated that:
| Compound Name | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF7 | 12.5 | High |
| Compound B | HCT116 | 8.0 | Very High |
| Compound C | HUH7 | 15.0 | Moderate |
These findings highlight the potential of thiazole-piperazine compounds as effective anticancer agents.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antibiotics.
Antimicrobial Efficacy Table
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Synthesis Methods
The synthesis of This compound typically involves multi-step reactions:
- Formation of Thiazole Ring : This can be achieved through cyclization reactions involving isothiocyanates and appropriate carbonyl compounds.
- Benzoylation : The introduction of the benzoyl group can be performed using acyl chloride or anhydrides in the presence of a base.
- Piperazine Formation : The final step involves the coupling of the piperazine moiety with the thiazole derivatives.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial to optimizing the biological activity of this compound. Modifications in substituents on the thiazole and piperazine rings can significantly influence their potency and selectivity against specific targets.
Key Findings in SAR Analysis
- Substituent Effects : Electron-withdrawing groups on the thiazole ring enhance anticancer activity.
- Piperazine Modifications : Variations in piperazine substituents can alter binding affinity to biological targets.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 1-(1,3-Thiazol-2-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions between hydrazine derivatives and thiazole-containing precursors under acidic/basic conditions .
- Coupling reactions (e.g., nucleophilic substitution or amide bond formation) to link the piperazin-2-one core with substituted thiazole moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for high reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the final product, monitored via TLC .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key parameters include:
- Temperature control : Elevated temperatures (80–120°C) accelerate coupling reactions but require strict monitoring to avoid side products .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency, while bases like K₂CO₃ stabilize intermediates .
- Stoichiometric ratios : Excess thiazole derivatives (1.2–1.5 eq) drive reactions to completion .
- Real-time monitoring : Use TLC and in situ NMR to track reaction progress and adjust conditions dynamically .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic peaks for thiazole (δ 7.5–8.5 ppm) and piperazin-2-one (δ 3.0–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: How can contradictions in spectroscopic data be resolved?
Answer:
- Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment .
- Computational modeling : DFT calculations predict NMR chemical shifts and optimize geometry, aiding in peak assignment discrepancies .
- Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .
Basic: What methodologies assess the compound’s biological activity in preclinical studies?
Answer:
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell viability : MTT assays evaluate cytotoxicity in cancer cell lines .
- In silico screening : Molecular docking predicts binding affinity to biological targets (e.g., ATP-binding pockets) .
Advanced: How can the mechanism of action be elucidated for this compound?
Answer:
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .
- Gene expression profiling : RNA-seq or qPCR identifies pathways modulated by the compound (e.g., apoptosis-related genes) .
- Metabolomic analysis : LC-MS tracks metabolic changes in treated cells to pinpoint affected pathways .
Basic: How is stability assessed under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC .
- Long-term stability : Store aliquots at -20°C, 4°C, and room temperature; analyze purity monthly over 6–12 months .
Advanced: What strategies optimize the compound’s pharmacokinetic properties?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility and bioavailability .
- Structure-activity relationship (SAR) : Synthesize analogs with modified thiazole substituents to balance lipophilicity (logP) and plasma protein binding .
- Microsomal stability assays : Use liver microsomes to predict metabolic clearance and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
